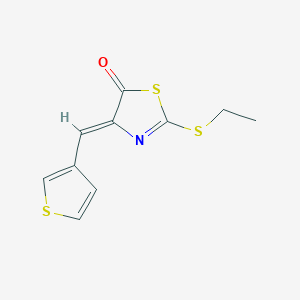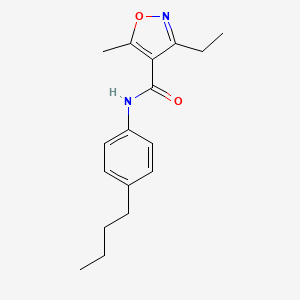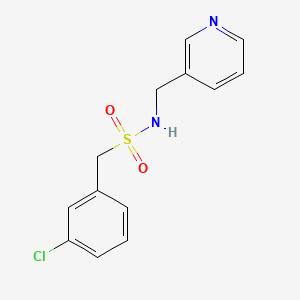
N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide
Übersicht
Beschreibung
N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1970s and has since become an important tool in the study of Parkinson's disease and other neurodegenerative disorders.
Wirkmechanismus
N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively damages dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide-induced Parkinsonism in animal models closely resembles the human disease, with symptoms including tremors, rigidity, and bradykinesia. N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide also causes a decrease in striatal dopamine levels, which is a hallmark of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide is a useful tool for studying Parkinson's disease and other neurodegenerative disorders because it closely mimics the disease in animal models. However, there are limitations to using N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide, including the fact that it only induces Parkinsonism and does not fully replicate the complexity of the human disease.
Zukünftige Richtungen
There are several future directions for research involving N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide, including:
1. Developing new animal models that more closely replicate the human disease.
2. Studying the long-term effects of N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide exposure on the brain.
3. Exploring the potential use of N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide in developing new treatments for Parkinson's disease.
4. Investigating the role of N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide in other neurodegenerative disorders.
In conclusion, N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide is a synthetic compound that has been widely used in scientific research to study Parkinson's disease and other neurodegenerative disorders. It is a useful tool for inducing Parkinsonism in animal models, but there are limitations to its use. Future research directions include developing new animal models, studying the long-term effects of N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide exposure, and exploring its potential use in developing new treatments for Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
N-(4-sec-butylphenyl)-2-propionylhydrazinecarbothioamide has been used extensively in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. It is commonly used to induce Parkinsonism in animal models, which allows researchers to study the disease and test potential treatments.
Eigenschaften
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(propanoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-4-10(3)11-6-8-12(9-7-11)15-14(19)17-16-13(18)5-2/h6-10H,4-5H2,1-3H3,(H,16,18)(H2,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWHYDNWOVZDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NNC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(pentafluorophenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4648440.png)
![N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide](/img/structure/B4648445.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine hydrochloride](/img/structure/B4648447.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4648454.png)

![N-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4648475.png)
![2-bromo-N-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4648484.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4648486.png)

![1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4648508.png)
![2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4648509.png)


